s-Triazine, 2,4-diamino-6-propoxy-
Description
Contextualization of the s-Triazine Scaffold: Historical Development and Structural Significance.
The symmetrical 1,3,5-triazine, or s-triazine, is one of the most extensively studied isomeric forms of triazine. ajprr.com Its history is rooted in the development of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and low-cost starting material. nih.govrsc.org The reactivity of the chlorine atoms in cyanuric chloride allows for sequential nucleophilic substitution, making it a versatile building block for a wide array of derivatives. nih.govmdpi.com This ease of synthesis and the ability to introduce various functional groups have been pivotal to the widespread investigation of s-triazines. researchgate.net
Structurally, the s-triazine ring is a π-electron-deficient system, which makes it susceptible to nucleophilic attack, a characteristic that contrasts with the electrophilic substitution typically seen in benzene. researchgate.net This inherent reactivity, coupled with its stability in biological media, has established the s-triazine scaffold as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, and the s-triazine core is found in numerous compounds with a broad spectrum of biological activities. researchgate.netnih.gov
Rationale for Research Focus on 2,4-Diamino-6-propoxy-s-triazine: Unique Chemical Architecture and Potential as a Molecular Building Block.
The specific substitution pattern of 2,4-diamino-6-propoxy-s-triazine endows it with a unique chemical architecture. The presence of two amino groups and a propoxy group on the s-triazine ring significantly influences its electronic properties and potential for intermolecular interactions. The amino groups can act as hydrogen bond donors, while the nitrogen atoms within the triazine ring and the oxygen atom of the propoxy group can act as hydrogen bond acceptors.
This combination of functionalities makes 2,4-diamino-6-propoxy-s-triazine a compelling molecular building block for the synthesis of more complex structures. nih.govbicbiotech.com Its potential applications are being explored in various fields, leveraging the established biological activities of the broader s-triazine family, which include roles as antimicrobial, anticancer, and herbicidal agents. ontosight.ai The specific propoxy group can modulate the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties and interaction with biological targets.
Below is a table detailing some of the key chemical and physical properties of 2,4-diamino-6-propoxy-s-triazine:
| Property | Value |
| Molecular Formula | C6H11N5O |
| Molecular Weight | 169.18 g/mol lookchem.com |
| CAS Number | 6295-15-4 chemsrc.com |
| Density | 1.294 g/cm³ chemsrc.com |
| Boiling Point | 411.6°C at 760 mmHg chemsrc.com |
| Flash Point | 202.7°C chemsrc.com |
| LogP | 0.98720 chemsrc.com |
Overview of Current Academic Research Trajectories in Advanced Triazine Chemistry.
Current research in advanced triazine chemistry is multifaceted and continues to expand upon the foundational knowledge of this versatile scaffold. A significant area of focus is in the development of novel therapeutic agents. Scientists are actively designing and synthesizing new s-triazine derivatives with potential applications as anticancer, antiviral, and antimicrobial agents. nih.govmdpi.comnih.gov The ability to systematically modify the substituents at the 2, 4, and 6 positions of the s-triazine ring allows for the fine-tuning of biological activity and the exploration of structure-activity relationships. nih.govnih.gov
Another prominent research trajectory involves the use of s-triazines in materials science. Their unique electronic and optical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as building blocks for the construction of novel organic materials for solar cells. nih.gov The thermal stability and high electron affinity of the triazine core are particularly advantageous in these applications. nih.gov
Furthermore, the application of triazines in inverse electron-demand Diels-Alder (IEDDA) reactions has emerged as a powerful tool in synthetic chemistry. acs.org This methodology facilitates the synthesis of a wide range of other N-heterocycles and has found applications in natural product synthesis and bioorthogonal chemistry. acs.org The development of triazine-based hybrid molecules, where the s-triazine core is combined with other heterocyclic scaffolds, is also a burgeoning area of research aimed at creating compounds with enhanced pharmacological properties. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
6295-15-4 |
|---|---|
Molecular Formula |
C6H11N5O |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
6-propoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3,(H4,7,8,9,10,11) |
InChI Key |
KVMMIYOZBPTUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Diamino 6 Propoxy S Triazine
Convergent and Divergent Synthetic Routes from Cyanuric Chloride
The synthesis of 2,4-diamino-6-propoxy-s-triazine from cyanuric chloride, a readily available starting material, is a cornerstone of its production. smolecule.com The process hinges on the differential reactivity of the chlorine atoms on the triazine ring, which can be sequentially replaced by various nucleophiles.
Stepwise Nucleophilic Substitution Strategies and Regioselectivity Control
The synthesis of unsymmetrically substituted s-triazines is achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, a phenomenon that allows for controlled, sequential reactions. The first chlorine atom is highly reactive and can be substituted at low temperatures (0–5 °C). The second chlorine requires a higher temperature (room temperature to 50 °C) for substitution, and the third chlorine atom necessitates even more forcing conditions, often requiring heating at reflux.
This temperature-dependent reactivity is crucial for controlling the regioselectivity of the substitution. By carefully managing the reaction temperature, it is possible to introduce different nucleophiles in a specific order, leading to the desired substitution pattern. For the synthesis of 2,4-diamino-6-propoxy-s-triazine, a specific sequence of amination and propoxylation reactions is required.
Influence of Reaction Conditions on Product Yield and Purity
The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include temperature, pH, solvent, and the nature of the base used to neutralize the liberated hydrochloric acid. Maintaining the optimal temperature at each stage of the substitution is critical to prevent the formation of undesired side products from multiple substitutions.
The choice of base is also important. Inorganic bases such as sodium carbonate or sodium bicarbonate are commonly used to maintain a neutral or slightly basic pH, which is optimal for the nucleophilic substitution reactions. The solvent system can also influence the reaction rate and selectivity. A mixture of acetone and water is often employed, providing a medium in which both the organic triazine derivative and the inorganic base are sufficiently soluble.
| Parameter | Condition | Effect on Yield and Purity |
| Temperature | Stepwise increase (0°C, RT, Reflux) | Crucial for regioselectivity and preventing side reactions. |
| pH | Neutral to slightly basic | Optimizes nucleophilic substitution and minimizes hydrolysis of the triazine ring. |
| Solvent | Acetone/Water | Provides a suitable medium for reactants. |
| Base | Sodium Carbonate/Bicarbonate | Neutralizes HCl produced during the reaction. |
Amination Reactions: Direct and Indirect Introduction of Amino Functionalities
The introduction of the two amino groups at the 2 and 4 positions of the s-triazine ring is a key step in the synthesis of 2,4-diamino-6-propoxy-s-triazine.
Optimization of Amidation and Amination Reagents and Catalysis
The direct introduction of amino groups is typically achieved using ammonia (B1221849) or primary or secondary amines as nucleophiles. The choice of amination reagent can influence the reaction conditions required. For the synthesis of 2,4-diamino-6-propoxy-s-triazine, aqueous ammonia is a common reagent. The reaction is typically carried out in a stepwise manner, with the first amination occurring at a lower temperature than the second.
Selective Amination at Positions 2 and 4 of the Triazine Ring
The selective introduction of two amino groups at the C2 and C4 positions of the triazine ring is achieved by taking advantage of the decreasing reactivity of the chlorine atoms. The first amino group is introduced by reacting 2,4,6-trichloro-s-triazine with one equivalent of ammonia at a low temperature. This monosubstituted intermediate, 2-amino-4,6-dichloro-s-triazine, is then isolated. The second amino group is subsequently introduced by reacting this intermediate with another equivalent of ammonia at a higher temperature to yield 2,4-diamino-6-chloro-s-triazine.
Propoxylation Techniques: Introduction of the Alkoxy Substituent
The final step in the synthesis is the introduction of the propoxy group at the C6 position. This is accomplished through a nucleophilic substitution reaction where the remaining chlorine atom on the 2,4-diamino-6-chloro-s-triazine intermediate is displaced by a propoxide ion.
Etherification Methods and Stereochemical Considerations
The introduction of the propoxy group onto the s-triazine core is achieved through an etherification reaction, specifically a nucleophilic substitution of a chlorine atom by a propoxide ion. The most common precursor for this synthesis is cyanuric chloride, where the three chlorine atoms can be substituted in a stepwise manner.
The general principle for the sequential substitution of cyanuric chloride is based on the deactivation of the triazine ring with each subsequent substitution. The first chlorine atom is highly reactive and can be substituted at low temperatures (around 0-5 °C). The second chlorine requires a higher temperature (typically room temperature to 50 °C), and the third chlorine necessitates even more forcing conditions, often at or near the boiling point of the solvent.
For the synthesis of a 2,4-diamino-6-propoxy-s-triazine, the order of substitution is crucial for achieving a good yield and purity of the desired product. Alkoxides are generally more nucleophilic than amines in this context. Therefore, to ensure a selective synthesis, the propoxy group is typically introduced first, followed by the two amino groups. This strategy takes advantage of the higher reactivity of the alkoxide at lower temperatures, allowing for the formation of 2,4-dichloro-6-propoxy-s-triazine. Subsequently, the remaining two chlorine atoms can be substituted by ammonia or an amine at a higher temperature.
A typical reaction sequence would involve:
Monosubstitution: Reaction of cyanuric chloride with sodium propoxide (generated in situ from propanol and a base like sodium hydroxide) at a low temperature (e.g., 0-10 °C) to yield 2,4-dichloro-6-propoxy-s-triazine.
Disubstitution: Subsequent reaction of the dichlorotriazine intermediate with ammonia (aqueous or gaseous) at an elevated temperature to replace the remaining two chlorine atoms and form the final product.
Stereochemical Considerations: For 2,4-diamino-6-propoxy-s-triazine, there are no stereochemical considerations as the propoxy group is achiral and the s-triazine ring is planar. If a chiral alcohol were used as the nucleophile, the resulting etherification would lead to the formation of a chiral center, and diastereomeric products could be formed if another chiral center is present in the molecule. However, for the specific compound , this is not applicable.
Table 1: Representative Etherification Conditions for s-Triazine Derivatives
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Propanol | Sodium Hydroxide | Acetone/Water | 0-10 | 2-4 | >90 |
| Methanol (B129727) | Sodium Carbonate | Methanol | 0-5 | 3 | High |
| Ethanol | Triethylamine | Dichloromethane | 0 to RT | 1-2 | 85-95 |
This table presents typical conditions for the first substitution step on cyanuric chloride with an alcohol.
Green Chemistry Principles in Synthesis: Solvent Selection, Atom Economy, and Catalyst Reusability
The application of green chemistry principles to the synthesis of s-triazine derivatives has gained significant attention in recent years, aiming to reduce the environmental impact of these processes.
Solvent Selection: Traditionally, the synthesis of s-triazine derivatives has been carried out in organic solvents such as acetone, tetrahydrofuran (THF), or chlorinated hydrocarbons. These solvents are often volatile, flammable, and can be toxic. Green chemistry approaches focus on replacing these with more environmentally benign alternatives. Water is an excellent green solvent, and for the substitution reactions of cyanuric chloride, aqueous-organic solvent mixtures or even entirely aqueous systems can be employed, particularly for reactions with amines. The use of phase-transfer catalysts can facilitate reactions in biphasic systems, further reducing the need for large quantities of organic solvents.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of 2,4-diamino-6-propoxy-s-triazine from cyanuric chloride, propanol, and ammonia has a reasonably good atom economy. The main by-product is a salt (e.g., sodium chloride if sodium hydroxide is used as the base), which is generally of low toxicity.
The atom economy can be improved by ensuring high yields and minimizing the formation of side products through careful control of reaction conditions.
Catalyst Reusability: While the traditional synthesis of s-triazines from cyanuric chloride does not typically involve catalysts, emerging green methodologies are exploring catalytic routes. For instance, some syntheses of triazines from nitriles can be catalyzed by reusable solid acids or metal catalysts. In the context of the cyanuric chloride route, the use of a recyclable base or a catalytic system for activating the C-Cl bond could be a future area of research to enhance the green credentials of the process.
Recent research has also focused on energy-efficient synthesis methods such as microwave-assisted synthesis and sonochemistry. researchgate.netresearchgate.net These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. chim.it
Scale-Up Considerations for Research and Industrial Intermediate Production
The scale-up of the synthesis of 2,4-diamino-6-propoxy-s-triazine from laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The synthesis of related amino-s-triazines is a well-established industrial process, and many of the principles are applicable here.
Heat Management: The nucleophilic substitution reactions on cyanuric chloride are exothermic. On a large scale, efficient heat removal is critical to maintain the desired reaction temperature and prevent runaway reactions. This is particularly important during the first substitution step, which is the most exothermic. Industrial reactors are equipped with cooling jackets and internal cooling coils to manage the heat generated.
Mixing and Mass Transfer: Ensuring efficient mixing is crucial for achieving high yields and selectivity. In a large reactor, inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, which can result in the formation of undesired by-products. The choice of reactor design and agitator speed is therefore critical.
Control of pH: In the substitution reactions, an acid (HCl) is generated, which needs to be neutralized by a base. On an industrial scale, the controlled addition of the base to maintain the optimal pH is essential for driving the reaction to completion and preventing the hydrolysis of cyanuric chloride and its derivatives.
Handling of Materials: Cyanuric chloride is a corrosive and moisture-sensitive solid. Appropriate handling procedures and equipment are necessary to ensure worker safety and prevent degradation of the starting material. Ammonia is a gas at room temperature and requires specialized handling and storage facilities.
Downstream Processing: The isolation and purification of the final product on a large scale require efficient methods for filtration, washing, and drying. The choice of these methods will depend on the physical properties of the product and the desired purity.
Spectroscopic and Crystallographic Investigations of 2,4 Diamino 6 Propoxy S Triazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,4-diamino-6-propoxy-s-triazine, a complete assignment of its proton (¹H) and carbon (¹³C) spectra provides definitive confirmation of its molecular framework.
The ¹H NMR spectrum of 2,4-diamino-6-propoxy-s-triazine is expected to exhibit distinct signals corresponding to the protons of the propoxy group and the amino substituents. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the shielding effects of adjacent atoms.
The protons of the propoxy group would present a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom. The amino (NH₂) protons typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.
The ¹³C NMR spectrum provides information on the carbon skeleton. The three carbon atoms of the propoxy group will resonate at distinct chemical shifts. The triazine ring carbons are expected to appear in the downfield region, typically around 165-175 ppm, due to the deshielding effect of the electronegative nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Diamino-6-propoxy-s-triazine
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Triazine Ring (C=N) | - | ~172 |
| Triazine Ring (C-NH₂) | - | ~168 |
| -OCH₂-CH₂-CH₃ | ~4.2 (triplet) | ~68 |
| -OCH₂-CH₂-CH₃ | ~1.7 (sextet) | ~22 |
| -OCH₂-CH₂-CH₃ | ~0.9 (triplet) | ~10 |
Note: Predicted values are based on the analysis of similar alkoxy-s-triazine derivatives and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For the propoxy group, cross-peaks would be observed between the OCH₂ and the central CH₂ protons, and between the central CH₂ and the terminal CH₃ protons, confirming the propyl chain sequence.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the propoxy group to their corresponding carbon signals listed in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection of the propoxy group to the triazine ring. A key correlation would be expected between the OCH₂ protons and the C-O carbon of the triazine ring (at ~172 ppm).
The rotation around the C-O bond of the propoxy group and the C-N bonds of the amino groups can be restricted, leading to the existence of different conformers or rotamers. google.com This dynamic behavior can be investigated using variable temperature (dynamic) NMR studies.
At low temperatures, the rotation around these bonds may become slow on the NMR timescale, resulting in the broadening or splitting of signals for the nuclei close to the site of restricted rotation. By analyzing the changes in the line shape of the signals as a function of temperature, the energy barrier for this rotation can be determined. For the propoxy group, restricted rotation could lead to more complex splitting patterns for the methylene protons adjacent to the oxygen atom. Such studies provide valuable insight into the conformational preferences and flexibility of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the bonds.
The IR and Raman spectra of 2,4-diamino-6-propoxy-s-triazine are expected to show characteristic bands for the triazine ring, the amino groups, and the propoxy substituent.
The triazine ring itself has several characteristic vibrational modes. A strong band typically appears in the Raman spectrum around 800 cm⁻¹, which is assigned to the ring breathing vibration. google.com In the IR spectrum, out-of-plane bending vibrations of the substituted triazine ring are also observed in this region. google.com The C=N stretching vibrations of the triazine ring usually appear in the 1400-1600 cm⁻¹ region.
The amino groups give rise to N-H stretching vibrations, which are typically observed as one or two bands in the 3100-3500 cm⁻¹ region. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. The propoxy group will show C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1000-1250 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for 2,4-Diamino-6-propoxy-s-triazine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretching | 3100-3500 | Medium to Strong | Medium |
| C-H stretching (propoxy) | 2850-2980 | Medium to Strong | Strong |
| C=N stretching (triazine) | 1400-1600 | Strong | Medium |
| N-H bending | 1600-1650 | Medium | Weak |
| C-N stretching | 1200-1350 | Strong | Medium |
| C-O stretching (propoxy) | 1000-1250 | Strong | Weak |
Note: Predicted values are based on the analysis of similar aminotriazine (B8590112) derivatives.
The presence of amino groups and the nitrogen atoms in the triazine ring makes 2,4-diamino-6-propoxy-s-triazine capable of forming intermolecular hydrogen bonds. These interactions can be effectively studied using vibrational spectroscopy.
The position and shape of the N-H stretching bands are particularly sensitive to hydrogen bonding. In a concentrated solution or in the solid state, these bands are typically broad and shifted to lower frequencies compared to a dilute solution in a non-polar solvent where intermolecular interactions are minimized. By comparing the spectra at different concentrations, the extent of intermolecular hydrogen bonding can be assessed. The C=N stretching vibrations of the triazine ring may also be affected by hydrogen bonding, as the involvement of the ring nitrogens in these interactions would alter their bond strength and vibrational frequency. Temperature-controlled IR spectroscopy can also be a valuable technique to observe changes in molecular assembly states due to hydrogen bonding. lookchem.com
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. For a molecule like 2,4-diamino-6-propoxy-s-triazine, soft ionization techniques are particularly valuable as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the premier soft ionization techniques in modern mass spectrometry. jeol.comshimadzu.com ESI-MS is well-suited for the analysis of polar molecules and is often coupled with liquid chromatography for the analysis of complex mixtures. nih.gov For 2,4-diamino-6-propoxy-s-triazine, ESI-MS in positive ion mode would be expected to readily generate the protonated molecule, [M+H]+. Given the molecular formula C6H11N5O, the monoisotopic mass of the neutral molecule is 169.0964 g/mol . Therefore, the expected m/z for the protonated species would be approximately 170.1042.
MALDI-MS is another soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including those of low molecular weight when high-resolution analyzers are employed. jeol.com In a MALDI-TOF (Time-of-Flight) experiment, the sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. For 2,4-diamino-6-propoxy-s-triazine, a common matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) would likely be used. jeol.com Similar to ESI, MALDI would be expected to produce the protonated molecule [M+H]+ as the primary ion.
In addition to the protonated molecule, other adducts can often be observed in both ESI and MALDI mass spectra. The formation of these adducts depends on the solvent system and the presence of salts. A table of predicted m/z values for common adducts of 2,4-diamino-6-propoxy-s-triazine, based on data for the closely related 2,4-diamino-6-butoxy-s-triazine, is presented below. uni.lu
| Adduct | Predicted m/z |
| [M+H]+ | 170.1042 |
| [M+Na]+ | 192.0861 |
| [M+K]+ | 208.0599 |
| [M+NH4]+ | 187.1307 |
| [M+H-H2O]+ | 152.0936 |
| [M-H]- | 168.0899 |
| [M+HCOO]- | 214.0954 |
| [M+CH3COO]- | 228.1110 |
This interactive table allows for the sorting of predicted m/z values for various adducts of 2,4-diamino-6-propoxy-s-triazine.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, involving the isolation of a precursor ion (such as the [M+H]+ ion of 2,4-diamino-6-propoxy-s-triazine) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. wikipedia.orgnationalmaglab.org The resulting product ions provide a fingerprint of the molecule's structure.
The fragmentation of protonated 2,4-diamino-s-triazine derivatives typically involves cleavages of the substituents from the triazine ring. For 2,4-diamino-6-propoxy-s-triazine, the following fragmentation pathways are plausible:
Loss of the propoxy group: A primary fragmentation pathway would likely be the cleavage of the C-O bond of the propoxy group, leading to the loss of a neutral propoxy radical or propanol. However, a more common fragmentation would be the loss of propene (C3H6, 42.0469 Da) via a McLafferty-type rearrangement, resulting in a prominent fragment ion corresponding to 2,4-diamino-6-hydroxy-s-triazine at m/z 128.0572.
Cleavage of the propyl chain: Fragmentation within the propyl chain of the propoxy group can also occur. For instance, the loss of an ethyl radical (C2H5, 29.0391 Da) would lead to a fragment ion at m/z 141.0651.
Ring cleavage: While less common under soft ionization conditions, high-energy fragmentation could lead to the cleavage of the s-triazine ring itself, yielding smaller charged fragments.
Loss of ammonia (B1221849): The amino groups on the triazine ring can also be lost as ammonia (NH3, 17.0265 Da), leading to a fragment ion at m/z 153.0777.
The study of these fragmentation patterns allows for the unambiguous identification of the compound and can help to distinguish it from its isomers.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2,4-diamino-6-propoxy-s-triazine is not publicly available, analysis of related s-triazine structures allows for informed predictions about its solid-state characteristics.
Crystal Packing and Unit Cell Parameters
The crystal packing of 2,4-diamino-6-propoxy-s-triazine is expected to be dominated by a network of intermolecular hydrogen bonds. Based on the crystal structure of the closely related melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), which crystallizes in the monoclinic space group P21/c, it is plausible that the title compound would also adopt a similar packing motif. researchgate.net The unit cell parameters would be dependent on the precise arrangement of the molecules, influenced by the steric bulk of the propoxy group.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P21/c | 7.29 | 7.48 | 10.33 | 108.52 | 534 |
| 2,4-diamino-6-phenyl-1,3,5-triazine | Monoclinic | C2/c | 33.867 | 7.4289 | 12.2015 | 94.241 | 3061.4 |
This interactive table compares the unit cell parameters of related s-triazine derivatives. researchgate.net
Analysis of Hydrogen Bonding Networks and Supramolecular Architectures
Hydrogen bonding is a key determinant of the supramolecular architecture in crystalline s-triazine derivatives. researchgate.netresearchgate.net The two amino groups and the three nitrogen atoms of the triazine ring in 2,4-diamino-6-propoxy-s-triazine can all participate in hydrogen bonding. The amino groups act as hydrogen bond donors, while the ring nitrogens act as acceptors.
Conformational Preferences in the Crystalline State
The propoxy group introduces conformational flexibility to the otherwise rigid 2,4-diamino-6-propoxy-s-triazine molecule. The conformation of the C-O-C-C dihedral angle will be a key feature of the crystal structure. The preferred conformation in the solid state is a result of a balance between intramolecular steric effects and the optimization of intermolecular packing and hydrogen bonding interactions. nih.gov It is likely that the propoxy chain will adopt a staggered conformation to minimize steric hindrance. The specific orientation of the propoxy group relative to the triazine ring will be influenced by the need to accommodate the hydrogen bonding network within the crystal. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption and emission characteristics of s-triazine derivatives are of significant interest due to their applications in various fields, including materials science and medicinal chemistry. The following sections outline the expected spectroscopic properties of 2,4-diamino-6-propoxy-s-triazine based on the behavior of analogous compounds.
Electronic Transitions and Chromophoric Properties
The chromophoric system of 2,4-diamino-6-propoxy-s-triazine is centered on the s-triazine ring, a heteroaromatic system. The electronic absorption spectra of s-triazine derivatives are typically characterized by transitions within the ultraviolet (UV) region. These transitions are primarily of the π → π* and n → π* type.
The high-intensity absorption bands observed in related triazine compounds are generally attributed to π → π* transitions within the aromatic system. For instance, studies on 2,4-dimethoxyphenylamino-1,3,5-triazines have shown maximum absorption wavelengths (λmax) around 300 nm. researchgate.net The presence of amino and propoxy groups, both being electron-donating, on the s-triazine ring is expected to influence the energy of these transitions. The lone pairs on the nitrogen atoms of the amino groups and the oxygen atom of the propoxy group can engage in resonance with the triazine ring, leading to a delocalization of electron density. This delocalization typically results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted s-triazine.
The weaker n → π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the triazine ring, are often observed as shoulders or are masked by the more intense π → π* bands. researchgate.net
Table 1: Illustrative Electronic Absorption Data for Related s-Triazine Derivatives
| Compound | Solvent | λmax (nm) | Type of Transition (Attributed) |
| 2,4-Dimethoxyphenylamino-1,3,5-triazines | Dichloromethane | ~300 | π → π |
| 2,4,6-Triphenyl-1,3,5-triazine derivatives | Not Specified | ~250 and ~325 | π → π |
This table presents data for related compounds to illustrate the expected absorption regions and is not specific to 2,4-diamino-6-propoxy-s-triazine.
Quantum Yields and Photophysical Characteristics in Solution
The fluorescence properties of 2,4-diamino-s-triazine derivatives are highly dependent on the molecular structure and the solvent environment. Upon excitation at their absorption maxima, these compounds can exhibit fluorescence, typically in the UV or visible region of the electromagnetic spectrum.
For related 2,4-dimethoxyphenylamino-1,3,5-triazines, emission maxima have been reported at around 340 nm. researchgate.net The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is a critical photophysical parameter. While specific quantum yield data for 2,4-diamino-6-propoxy-s-triazine is not available, studies on other fluorescent dyes have shown that structural features and solvent polarity can significantly impact this value. For example, in some push-pull azastilbene derivatives, quantum yields were found to be as high as 0.84. researchgate.net
The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insights into the change in molecular geometry and electronic distribution between the ground and excited states. Larger Stokes shifts are often observed in molecules with significant charge transfer character in the excited state.
Table 2: Illustrative Photophysical Data for Related Fluorescent Compounds
| Compound Class | Emission λmax (nm) | Quantum Yield (ΦF) |
| 2,4-Dimethoxyphenylamino-1,3,5-triazines | ~340 | Data not available |
| Push-pull azastilbene derivatives | 469 - 630 | 0.61 - 0.84 |
This table presents data for related compounds to illustrate the expected fluorescence characteristics and is not specific to 2,4-diamino-6-propoxy-s-triazine.
Computational and Theoretical Chemistry of 2,4 Diamino 6 Propoxy S Triazine
Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Methods.
The electronic properties of s-triazine derivatives are of significant interest due to their influence on the molecules' reactivity, stability, and potential applications. Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating these characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For analogous s-triazine compounds, such as 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, DFT calculations at the B3LYP/6–31++G(d,p) level have been performed. nih.gov These studies reveal that the HOMO is typically localized on the electron-donating amino groups and the triazine ring, while the LUMO is centered on the triazine ring and any electron-withdrawing substituents. nih.gov In the case of 2,4-diamino-6-propoxy-s-triazine, the propoxy group, being an electron-donating group, would also contribute to the electron density of the HOMO.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For the related 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, the calculated HOMO-LUMO energy gap is 5.614 eV. researchgate.net This value provides an estimate for the electronic stability of the triazine core with amino substituents. The presence of a propoxy group in place of a methyl group is expected to have a modest influence on this energy gap.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for 2,4-diamino-6-propoxy-s-triazine have not been reported, the conceptual framework of DFT allows for their calculation, providing a deeper insight into the molecule's reactivity profile.
Table 1: Representative Calculated Electronic Properties of a Related s-Triazine Derivative
| Parameter | Value | Compound | Reference |
| HOMO Energy | - | 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | researchgate.net |
| LUMO Energy | - | 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | researchgate.net |
| HOMO-LUMO Gap | 5.614 eV | 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | researchgate.net |
Note: Data for the specific target compound is unavailable. The table presents data for a structurally similar compound to provide context.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.
In s-triazine derivatives, the nitrogen atoms of the triazine ring are generally regions of high negative potential due to their lone pairs of electrons, making them susceptible to protonation and interaction with electrophiles. nih.gov The amino groups, with their own lone pairs, also contribute to the negative potential. Conversely, the hydrogen atoms of the amino groups exhibit positive potential. For 2,4-diamino-6-propoxy-s-triazine, the oxygen atom of the propoxy group would also be a region of negative electrostatic potential.
Conformational Landscape Analysis.
The flexibility of the propoxy group introduces conformational isomerism in 2,4-diamino-6-propoxy-s-triazine. Understanding the conformational landscape is crucial as different conformers can have varying energies and, consequently, different populations at a given temperature.
A thorough conformational analysis involves searching for all possible stable structures (local minima) and the absolute lowest energy structure (global minimum). This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step. The energy barriers for these rotations determine the rate of interconversion between different conformers.
For s-triazines with flexible substituents, such as a propoxy group, the rotation around the C-O and C-C bonds of the propoxy chain will lead to different conformers. The rotation around the C-O bond connecting the propoxy group to the triazine ring is of particular interest. Studies on related systems with alkoxy groups have shown that the rotational barriers can be significant enough to potentially isolate different conformers at low temperatures. nih.gov
The preferred conformation of 2,4-diamino-6-propoxy-s-triazine will be the one with the lowest calculated energy. The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, steric hindrance between the propoxy group and the amino groups on the triazine ring will destabilize certain conformations. Intramolecular hydrogen bonding between the amino groups and the oxygen of the propoxy group could potentially stabilize specific arrangements.
Computational methods like DFT can accurately predict the relative energies of different conformers and thus identify the most stable structure. While specific calculations for 2,4-diamino-6-propoxy-s-triazine are not published, it is anticipated that the most stable conformer would adopt a geometry that minimizes steric repulsion and maximizes favorable electronic interactions.
Vibrational Frequency Calculations and Comparison with Experimental Spectra.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental spectral bands to specific molecular motions.
For related s-triazine derivatives, DFT calculations have been successfully used to interpret their vibrational spectra. researchgate.netsid.ir The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and basis set limitations.
The vibrational spectrum of 2,4-diamino-6-propoxy-s-triazine would be characterized by modes associated with the triazine ring, the amino groups, and the propoxy group. Key vibrational modes would include:
Triazine ring vibrations: C-N stretching and ring breathing modes.
Amino group vibrations: N-H stretching, scissoring, and wagging modes.
Propoxy group vibrations: C-H stretching, C-O-C stretching, and various bending and torsional modes.
A comparison of theoretically predicted vibrational spectra with experimentally obtained data, if it were available, would provide strong evidence for the calculated molecular structure and bonding.
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules like 2,4-diamino-6-propoxy-s-triazine. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-diamino-6-propoxy-s-triazine can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)). soton.ac.uk The process involves optimizing the molecular geometry of the compound and then calculating the absolute magnetic shielding tensors for each nucleus. These are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).
For 2,4-diamino-6-propoxy-s-triazine, the predicted ¹³C NMR chemical shifts would show distinct signals for the carbon atoms in the triazine ring, the propoxy group, and the amino groups. The carbon atoms in the triazine ring are expected to have characteristic shifts influenced by the electron-donating amino groups and the electron-withdrawing propoxy group. Similarly, the ¹H NMR chemical shifts for the protons on the amino groups and the propoxy chain can be calculated, providing a complete theoretical spectrum that can be compared with experimental data for structural verification. soton.ac.uk
Interactive Data Table: Predicted NMR Chemical Shifts for 2,4-Diamino-6-propoxy-s-triazine
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Triazine C2, C4 | 165-170 | - |
| Triazine C6 | 170-175 | - |
| -O-CH₂- | 65-70 | 4.0-4.5 |
| -CH₂-CH₃ | 20-25 | 1.6-2.0 |
| -CH₃ | 10-15 | 0.9-1.2 |
| -NH₂ | - | 5.5-6.5 |
Note: These are estimated values based on typical ranges for similar structures and would require specific DFT calculations for precise prediction.
UV-Vis Maxima: The electronic absorption spectrum (UV-Vis) of 2,4-diamino-6-propoxy-s-triazine can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govgriffith.edu.au This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). The calculations are typically performed on the optimized ground-state geometry.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the triazine ring. The amino and propoxy substituents will influence the energy of the molecular orbitals and thus the position of the absorption bands. The presence of these substituents generally leads to a red shift (bathochromic shift) compared to the unsubstituted s-triazine. nih.gov
Interactive Data Table: Predicted UV-Vis Absorption for 2,4-Diamino-6-propoxy-s-triazine
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 220-240 | > 0.1 |
| S₀ → S₂ | 200-220 | > 0.1 |
Note: The exact values are dependent on the computational method and solvent model used.
Reaction Mechanism Elucidation through Computational Transition State Theory (for chemical reactions)
Computational transition state theory is instrumental in elucidating the reaction mechanisms for the synthesis of 2,4-diamino-6-propoxy-s-triazine. A common synthetic route involves the sequential substitution of chlorine atoms from cyanuric chloride with amino and propoxy groups.
The reaction typically proceeds through a nucleophilic aromatic substitution mechanism. Computational methods can be used to model the energy profile of the reaction pathway, including the reactants, intermediates, transition states, and products. By calculating the activation energies for each step, the rate-determining step can be identified.
For the synthesis of 2,4-diamino-6-propoxy-s-triazine, the reaction of cyanuric chloride with two equivalents of ammonia (B1221849) followed by reaction with sodium propoxide can be modeled. DFT calculations can be employed to locate the transition state structures for the addition of the nucleophiles (ammonia and propoxide) and the subsequent elimination of the chloride ion. These calculations would reveal the influence of the substituents on the reactivity of the triazine ring at each stage of the synthesis. For instance, the presence of amino groups is known to deactivate the ring towards further nucleophilic substitution, which can be quantified through computational analysis of the transition state energies.
Another potential synthetic route is the reaction of dicyandiamide (B1669379) with a propoxy-substituted nitrile under microwave irradiation, a method considered to be a green chemistry procedure. rsc.org Computational modeling of this [3+3] cycloaddition reaction can help in understanding the concerted or stepwise nature of the ring formation and the associated energy barriers.
Molecular Dynamics Simulations: Investigating Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of 2,4-diamino-6-propoxy-s-triazine in a solution phase, providing insights into its solvation and intermolecular interactions. nih.gov In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.
Solvation and Hydration Shell: MD simulations can reveal the structure of the hydration shell around the 2,4-diamino-6-propoxy-s-triazine molecule. The radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules can be calculated to determine the average number and distance of solvent molecules in the first and subsequent solvation shells. For example, the RDFs for the nitrogen atoms of the amino groups and the oxygen atom of the propoxy group with water molecules would highlight the extent of hydrogen bonding. nih.govchemrxiv.org
Intermolecular Interactions: In concentrated solutions or in the solid state, 2,4-diamino-6-propoxy-s-triazine molecules can form intermolecular hydrogen bonds. The amino groups can act as hydrogen bond donors, while the nitrogen atoms in the triazine ring and the oxygen of the propoxy group can act as acceptors. MD simulations can be used to study the dynamics and stability of these hydrogen-bonded networks, which are crucial for understanding the physical properties of the compound, such as its melting point and solubility. rutgers.edu
Chemical Reactivity and Derivatization Strategies for 2,4 Diamino 6 Propoxy S Triazine
Reactivity of the Amino Groups (Positions 2 and 4)
The two primary amino groups are the most reactive sites for electrophilic attack. Although their nucleophilicity is tempered by the electron-deficient triazine core, they readily participate in a variety of classical amine reactions. These reactions provide a foundation for synthesizing a diverse range of derivatives with modified properties.
The amino groups of 2,4-diamino-s-triazines can be functionalized through reactions with acylating, alkylating, and sulfonylating agents. These transformations are fundamental in modifying the molecule's electronic properties and steric profile.
Acylation: The reaction with acyl halides or anhydrides introduces an acyl group onto one or both amino functions. This transformation is valuable for creating complex hydrogen-bonding systems. researchgate.net For instance, acylation can be used to design molecules capable of self-assembly through multiple hydrogen bonds, a principle of interest in supramolecular chemistry. researchgate.net The reaction typically proceeds under basic conditions to neutralize the acid byproduct.
Alkylation: While direct N-alkylation with alkyl halides can be challenging and may lead to mixtures of products, functionalization with amine-containing fragments is a common strategy. The synthesis of various substituted s-triazines often involves the sequential reaction of cyanuric chloride with different amines, demonstrating the general reactivity of the amino group towards C-N bond formation. nih.gov Photoinduced alkylation methods have also been developed for some triazine systems, indicating modern approaches to C-N bond formation. nih.gov
Table 1: Representative Reactions of Amino Groups on a 2,4-Diamino-s-triazine Core Note: This table presents generalized reactions. Specific conditions for the propoxy-substituted title compound may vary.
| Reaction Type | Reagent Example | Product Structure Example | General Conditions |
| Acylation | Acetyl Chloride | N,N'-diacetyl-6-propoxy-s-triazine-2,4-diamine | Pyridine or other base, aprotic solvent |
| Alkylation | Benzylamine | N,N'-dibenzyl-6-propoxy-s-triazine-2,4-diamine | High temperature, potential for multiple substitutions |
| Sulfonylation | p-Toluenesulfonyl Chloride | N,N'-bis(p-tosyl)-6-propoxy-s-triazine-2,4-diamine | Base (e.g., triethylamine), aprotic solvent |
The primary amino groups readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, followed by dehydration. The formation of Schiff bases from 2,4-diamino-1,3,5-triazine derivatives is a documented pathway for creating more complex structures. researchgate.netnih.gov
These Schiff base intermediates can be stable, or they can serve as precursors for further intramolecular reactions, such as cyclizations, to form novel heterocyclic systems fused to the triazine ring. For example, reactions with α,β-unsaturated ketones can lead to the formation of pyrimidine-fused triazines.
Table 2: Examples of Condensation Reactions with Analogous 2,4-Diamino-s-triazines
| Carbonyl Compound | Triazine Substrate | Product Type | Reference |
| Aromatic Aldehydes | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Schiff Base | nih.gov |
| Ketones | 2-Amino researchgate.netnih.govnih.govtriazines | N-( researchgate.netnih.govnih.govtriazine-2-yl) amides | nih.gov |
The diazotization of the amino groups on the triazine ring involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. This reaction converts the primary amino groups into diazonium salts (-N₂⁺). The diazonium groups are excellent leaving groups and can be displaced by a wide variety of nucleophiles in subsequent reactions (e.g., Sandmeyer or Schiemann reactions).
However, the diazotization of amino groups on electron-deficient heterocyclic systems like s-triazine can be more complex than for simple anilines. rsc.orgmasterorganicchemistry.com The resulting diazonium salts may be highly reactive or participate in intramolecular cyclizations, as seen in the formation of triazino[1,2-c] nih.govnih.govnih.govbenzotriazines from related precursors. rsc.org The specific outcome for 2,4-diamino-6-propoxy-s-triazine would depend heavily on the reaction conditions and the stability of the intermediate diazonium species.
Transformations Involving the Propoxy Group (Position 6)
The propoxy group is an ether linkage, which is generally more stable and less reactive than the amino groups. Transformations targeting this position typically require more forcing conditions.
Cleavage of the C-O ether bond in 2,4-diamino-6-propoxy-s-triazine is a challenging transformation that generally requires treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. youtube.compressbooks.pub The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack of the conjugate base (e.g., I⁻ or Br⁻) on the propyl group, likely through an Sₙ2 mechanism, to yield 2,4-diamino-6-hydroxy-s-triazine (the tautomer of which is ammeline) and 1-halopropane.
Replacement of the propoxy group with other alkoxy or aryloxy moieties is not a straightforward substitution. The typical synthesis of such compounds involves the sequential substitution of cyanuric chloride, where the oxygen-based nucleophile is often introduced first, followed by the amines. nih.gov This synthetic route highlights the relative stability of the ether linkage once formed. Direct nucleophilic aromatic substitution to displace the propoxy group would require harsh conditions and is not a commonly reported strategy.
Oxidation: The propyl chain offers a site for potential oxidation. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) is analogous to a benzylic position in an alkylbenzene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids, provided a benzylic hydrogen is present. libretexts.orgorgoreview.com By analogy, treatment of 2,4-diamino-6-propoxy-s-triazine with a powerful oxidizing agent could potentially lead to the oxidation of this position. However, this could also result in the cleavage of the C-O bond or degradation of the triazine ring itself. There is limited specific literature on this transformation for 6-alkoxy-s-triazines, suggesting it is not a synthetically straightforward pathway. nih.gov
Reduction: The saturated propyl chain and the ether linkage are generally inert to catalytic hydrogenation and chemical reducing agents (e.g., NaBH₄, LiAlH₄) under standard conditions. The triazine ring itself can be resistant to reduction. Therefore, selective reduction of the propyl chain without affecting the rest of the molecule is not a feasible or commonly employed synthetic strategy.
Electrophilic and Nucleophilic Substitution Reactions on the Triazine Ring System
The s-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. However, the presence of two amino groups and a propoxy group, all of which are electron-donating, significantly modulates this reactivity.
Nucleophilic Substitution:
The reactivity of the s-triazine core towards nucleophiles is highly dependent on the nature of the substituents already present on the ring. In the case of 2,4,6-trichloro-s-triazine (cyanuric chloride), the chlorine atoms are excellent leaving groups and are sequentially substituted by nucleophiles under controlled temperature conditions. The first substitution can occur at low temperatures (e.g., 0°C), the second at room temperature, and the third often requires heating. frontiersin.orgresearchgate.net
For 2,4-diamino-6-propoxy-s-triazine, the triazine ring is already fully substituted, and therefore, direct nucleophilic substitution on the ring is not a primary pathway for derivatization. However, understanding the principles of nucleophilic substitution is crucial for the synthesis of this compound and its analogues. The synthesis of 2,4-diamino-6-propoxy-s-triazine would typically start from cyanuric chloride, with sequential substitution of the chlorine atoms by a propoxy group and two amino groups. The order of these substitutions is critical. It has been observed that once an amino group is introduced onto the s-triazine ring, it becomes very difficult to substitute the remaining chlorine atoms with other nucleophiles, except for other amines. semanticscholar.orgnih.gov Therefore, a common synthetic strategy would involve the initial reaction of cyanuric chloride with sodium propoxide, followed by the reaction with ammonia (B1221849) or an amine.
Studies on related 2,4-diamino-s-triazine derivatives have shown that the amino groups can undergo reactions. For instance, they can be involved in condensation reactions or be further substituted, although these are reactions of the substituent and not direct substitutions on the triazine ring.
Electrophilic Substitution:
Electrophilic substitution on the s-triazine ring is generally difficult due to its electron-deficient nature. However, the electron-donating amino and propoxy groups can increase the electron density of the ring to some extent, potentially allowing for electrophilic attack under certain conditions. Research on dihalogeno-heteroaryl-s-triazines has shown that electrophilic substitution reactions such as nitration and bromination can occur on the heteroaryl ring attached to the triazine core. rsc.org This suggests that if an aromatic group were attached to the 2,4-diamino-6-propoxy-s-triazine scaffold, electrophilic substitution would likely occur on that appended ring rather than the triazine ring itself.
For the 2,4-diamino-6-propoxy-s-triazine molecule, direct electrophilic attack on the triazine ring is not a commonly reported or favorable reaction. The amino groups themselves are more likely to be the sites of electrophilic attack (e.g., acylation, alkylation), leading to derivatization at the exocyclic positions.
Metal Coordination Chemistry: Ligand Properties and Formation of Coordination Complexes
The nitrogen atoms within the s-triazine ring and the exocyclic amino groups of 2,4-diamino-6-propoxy-s-triazine possess lone pairs of electrons, making the molecule a potential ligand for metal ions. The field of s-triazine metal complexes has garnered significant interest due to their diverse applications in areas such as catalysis and materials science. nih.gov
The ligand properties of 2,4-diamino-6-propoxy-s-triazine are influenced by the number and position of the nitrogen donor atoms. It can act as a monodentate, bidentate, or even tridentate ligand, depending on the coordination mode. The amino groups can also participate in coordination, leading to the formation of stable chelate rings.
Research on structurally similar s-triazine derivatives has demonstrated their ability to form stable complexes with various transition metals. For example, s-triazine-based ligands have been used to synthesize complexes with Pt(II) and Fe(II). nih.govresearchgate.netwhiterose.ac.uk In a Pt(II) complex with an s-triazine based NNO-donor ligand, the ligand coordinated to the metal center through two nitrogen atoms (one from the triazine ring and one from a hydrazone moiety) and one oxygen atom. nih.gov
The geometry of the ligand plays a crucial role in determining the properties of the resulting metal complex. Studies on iron(II) complexes with 2,4-dipyrazolyl-1,3,5-triazine derivatives have shown that the ligand's bite angle, influenced by the triazine ring, can affect the spin state of the metal ion. whiterose.ac.ukwhiterose.ac.uk This highlights the tunability of the electronic and magnetic properties of metal complexes by modifying the substituents on the s-triazine core. The propoxy group in 2,4-diamino-6-propoxy-s-triazine, through its electronic and steric effects, would similarly influence the coordination geometry and stability of its metal complexes.
The formation of coordination complexes can be represented by the following general reaction: n(C₆H₁₁N₅O) + Mₓ⁺ → [M(C₆H₁₁N₅O)ₙ]ₓ⁺
| Metal Ion | s-Triazine Ligand Type | Coordination Mode | Resulting Complex Properties | Reference |
|---|---|---|---|---|
| Pt(II) | s-Triazine based NNO-donor | Tridentate | Square planar geometry | nih.gov |
| Fe(II) | Crown-linked dipyridylamino-triazine | - | Spin-crossover behavior | researchgate.net |
| Fe(II) | 2,4-Dipyrazolyl-1,3,5-triazine derivatives | - | High-spin state influenced by ligand geometry | whiterose.ac.ukwhiterose.ac.uk |
Synthesis of Structurally Related Triazine Derivatives: Design and Evaluation of New Chemical Entities
The synthesis of structurally related triazine derivatives from 2,4-diamino-6-propoxy-s-triazine or its precursors offers a pathway to new chemical entities with potentially interesting biological or material properties. The primary strategy for creating diversity is through the modification of the substituents on the s-triazine ring, starting from a common intermediate like cyanuric chloride.
The general approach involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. frontiersin.orgnih.gov To synthesize a library of compounds related to 2,4-diamino-6-propoxy-s-triazine, one could vary the alkoxy group or the amino substituents.
General Synthetic Scheme:
Introduction of the Alkoxy Group: Cyanuric chloride is reacted with an alcohol (e.g., propanol) in the presence of a base at low temperature to yield 2-alkoxy-4,6-dichloro-s-triazine.
Introduction of Amino Groups: The resulting dichloro-s-triazine is then reacted with ammonia or various primary or secondary amines to introduce the diamino functionalities. The temperature is typically raised for these subsequent substitutions.
A study on the synthesis of novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives demonstrated a one-pot synthesis approach where a disubstituted s-triazine was reacted with different amines in the presence of a base under reflux. tcarts.in This highlights the feasibility of creating a diverse library of compounds by varying the amine nucleophiles.
| Starting Material | Reagents | Resulting Derivative | Key Findings | Reference |
|---|---|---|---|---|
| Cyanuric Chloride | 1. R-OH, Base 2. NH₃ or R'R''NH | 2,4-Diamino-6-alkoxy-s-triazines | Sequential substitution with controlled temperature is key. | frontiersin.orgresearchgate.net |
| Disubstituted s-triazine | Amines (morpholine, piperidine, etc.), DIEA, THF | 4,6-Disubstituted s-triazin-2-yl amino acid derivatives | Demonstrates the derivatization of the triazine core with various amines. | tcarts.in |
| Dicyandiamide (B1669379) | Nitriles, Microwave irradiation | 2,4-Diamino-1,3,5-triazines | A green synthesis approach to the diamino-s-triazine scaffold. |
The evaluation of these new chemical entities would depend on the intended application. For medicinal chemistry, this would involve screening for biological activity, such as antimicrobial or anticancer properties. For materials science, the evaluation might focus on photophysical properties, thermal stability, or coordination behavior.
Advanced Analytical Methodologies for the Detection and Quantification of 2,4 Diamino 6 Propoxy S Triazine
Chromatographic Separation Techniques
Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar compound like 2,4-diamino-6-propoxy-s-triazine, several chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many triazine derivatives. nih.gov The development of an HPLC method for 2,4-diamino-6-propoxy-s-triazine would involve careful selection of the stationary and mobile phases to achieve optimal separation.
Given the polar nature imparted by the two amino groups, a reversed-phase HPLC approach is generally suitable. A C18 or a more polar-endcapped C18 column would likely provide good retention and peak shape. thermofisher.com To enhance the retention of this relatively polar triazine, an aqueous mobile phase with an organic modifier such as acetonitrile (B52724) or methanol (B129727) is typically employed. nih.govbohrium.com The addition of a small amount of an acid, like formic acid, to the mobile phase can help to protonate the amino groups, leading to more symmetrical peaks and improved chromatographic performance. bohrium.com
A typical starting point for method development could involve a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier concentration. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the triazine ring system, which is typically in the range of 220-240 nm.
Table 1: Illustrative HPLC Method Parameters for 2,4-Diamino-6-propoxy-s-triazine Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
Gas Chromatography (GC) for Volatile Derivatives or Pyrolysis Products
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of 2,4-diamino-6-propoxy-s-triazine by GC can be challenging due to its polarity and relatively low volatility. vt.edu The presence of the amino groups can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns.
To overcome these limitations, derivatization is often employed to convert the polar analytes into more volatile and less polar derivatives. vt.edu For amino-containing compounds, acylation or silylation are common derivatization strategies. However, derivatization adds an extra step to the sample preparation process and can introduce potential sources of error.
Alternatively, pyrolysis-GC, where the sample is thermally degraded in a controlled manner before entering the GC column, could be explored. This technique would generate specific, smaller, and more volatile fragments that could be characteristic of the original molecule.
For direct GC analysis, a more polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a modified polysiloxane stationary phase, would be necessary to achieve adequate separation and peak shape. mdpi.com
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com SFC offers several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC. youtube.com
For polar compounds like 2,4-diamino-6-propoxy-s-triazine, a modifier, typically a polar organic solvent such as methanol, is added to the supercritical CO2 mobile phase to increase its solvating power. youtube.com The separation in SFC is influenced by multiple factors, including the composition of the mobile phase, pressure, and temperature, offering a high degree of flexibility in method development. nih.gov
SFC can be particularly useful for the separation of closely related triazine compounds or for chiral separations, should stereoisomers of the analyte exist. youtube.com The selection of the stationary phase in SFC is critical, with a variety of packed columns, including those used in HPLC, being available.
Coupled Chromatographic-Spectrometric Techniques
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and specificity.
LC-MS/MS and GC-MS/MS for High-Sensitivity and Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and selective determination of trace levels of many organic compounds, including triazine herbicides and their metabolites. uclm.es In LC-MS/MS, the HPLC system separates the components of the mixture, which are then ionized and analyzed by two mass spectrometers in series. The first mass spectrometer selects the molecular ion of the target analyte, which is then fragmented, and the second mass spectrometer detects specific fragment ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices. uclm.es
For 2,4-diamino-6-propoxy-s-triazine, an electrospray ionization (ESI) source in positive ion mode would be suitable, as the amino groups are readily protonated.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers similar advantages of high sensitivity and specificity for volatile analytes. nih.gov While direct analysis of 2,4-diamino-6-propoxy-s-triazine may be challenging, GC-MS/MS would be the method of choice if a suitable derivatization procedure is developed or for the analysis of its pyrolysis products. The use of tandem mass spectrometry significantly reduces background noise and interferences, leading to lower detection limits compared to single quadrupole GC-MS. nih.gov
Development of Quantitative Assays with High Precision and Accuracy
The development of a robust quantitative assay requires careful validation of the analytical method to ensure its performance characteristics are well-defined and fit for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov
Linearity is typically assessed by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis is then performed, and a correlation coefficient (r²) close to 1 indicates a good fit. nih.gov
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the measured value and the true value, often assessed by analyzing certified reference materials or through recovery studies in spiked samples. nih.gov
Table 2: Illustrative Performance Characteristics of a Validated LC-MS/MS Method for 2,4-Diamino-6-propoxy-s-triazine
| Parameter | Typical Value |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
These performance characteristics demonstrate the capability of modern analytical techniques to provide reliable and high-quality data for the determination of 2,4-diamino-6-propoxy-s-triazine. The choice of the most appropriate method will depend on the specific analytical requirements, such as the sample matrix, the required sensitivity, and the available instrumentation.
Electrochemical Methods: Voltammetric and Amperometric Detection
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of s-triazine derivatives. These methods are based on the electrochemical activity of the triazine ring and its substituents.
The electrochemical behavior of s-triazine compounds is primarily characterized by their reduction at mercury or carbon electrodes. For many s-triazine herbicides, this process involves the reduction of the C=N bonds within the heterocyclic ring. The specific redox potentials and mechanisms are influenced by the substituents on the triazine ring and the pH of the supporting electrolyte.
For instance, studies on chloro-s-triazines like atrazine (B1667683) and propazine (B92685) have shown that they undergo a two-electron reduction process. nih.gov At very acidic pH values (e.g., below the protonation pK of the triazine ring), the reduction can be preceded by a chemical step, such as the cleavage of a chlorine atom. nih.gov The electrochemical reduction of diluted solutions of s-triazine herbicides typically occurs at potentials ranging from -0.90 to -1.20 V in acidic media. nih.gov The resulting products are often less toxic than the parent compounds, which also suggests a potential for electroreductive detoxification of contaminated water. nih.gov
The electrocatalytic properties of modified electrodes can be harnessed to enhance the electrochemical response of triazines. While specific studies on the electrocatalytic properties related to 2,4-diamino-6-propoxy-s-triazine are not available, research on other organic molecules demonstrates that nanomaterials like manganese dioxide (MnO₂) nanorods can significantly increase the electroactive surface area and decrease electron transfer resistance, leading to improved sensor performance. nih.gov
The development of sensitive and selective electrochemical sensors is a significant area of research for the monitoring of s-triazine compounds. These sensors often employ chemically modified electrodes to improve detection limits and overcome interference from other compounds in the sample matrix.
Voltammetric techniques, particularly differential pulse voltammetry (DPV), are commonly used for the analysis of triazine herbicides. research-nexus.net For example, a DPV method was developed for the simultaneous analysis of atrazine, simazine, propazine, and terbuthylazine (B1195847) in water. research-nexus.net To resolve the overlapping voltammetric signals of these similar compounds, chemometric methods were successfully applied. research-nexus.net
The following table summarizes the performance of various electrochemical sensors developed for the detection of different triazine derivatives.
| Triazine Compound(s) | Electrode System | Technique | Linear Range | Detection Limit | Matrix | Reference |
|---|---|---|---|---|---|---|
| Atrazine, Simazine, Propazine, Terbuthylazine | Glassy Carbon Electrode (GCE) | DPV with PC-ANN | Not Specified | Not Specified | Water | research-nexus.net |
| Atrazine | Cysteine-substituted Naphthalene Diimide/GCE | DPV | 10-100 µM | 94 nM | Tap water, wastewater, milk | mdpi.com |
| Tartrazine, Brilliant Blue FCF | MnO₂ Nanorods/GCE | DPV | 0.10-15 µM | 43-41 nM | Soft and isotonic sports drinks | nih.gov |
Sample Preparation Strategies for Complex Chemical Matrices
The analysis of 2,4-diamino-6-propoxy-s-triazine in complex matrices such as industrial effluents, polymer extracts, and environmental samples necessitates effective sample preparation to remove interfering substances and concentrate the analyte. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.comoup.com
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. thermofisher.com For triazine pesticides in wastewater, EPA Method 619 specifies extraction with methylene (B1212753) chloride. researchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for the extraction of triazines from aqueous samples due to its efficiency, lower solvent consumption, and potential for automation. oup.com Various sorbents can be used, with C18 and carbonaceous materials being common choices. oup.comresearchgate.net More recently, molecularly imprinted polymers (MIPs) have been developed for the selective extraction of triazines. researchgate.netacs.org These polymers are created with a template molecule, resulting in binding sites that are highly specific for the target analyte or a class of related compounds.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. tandfonline.comnih.gov A disperser solvent is used to create a cloudy solution of fine droplets of an extraction solvent in the aqueous sample, maximizing the surface area for mass transfer of the analyte. tandfonline.comnih.gov
The table below presents a comparison of different sample preparation methods for triazine herbicides in various matrices.
| Method | Matrix | Triazine(s) | Recovery | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| DLLME-HPLC-DAD | Water | Simazine, Atrazine, Prometon, Ametryn, Prometryn | Not Specified | 0.05-0.1 ng/mL | tandfonline.comnih.gov |
| DLLME-HPLC-DAD | Soil | Simazine, Atrazine, Prometon, Ametryn, Prometryn | Not Specified | 0.1-0.2 ng/g | tandfonline.comnih.gov |
| SPE (C18 and Carbonaceous Sorbent) | Water | Simazine, Atrazine, Propazine | >80% | 0.008–0.012 µg/L | oup.comresearchgate.net |
| MISPE | Vegetable Extracts | Atrazine, Simazine, DEA, DIA, Propazine | Variable | Below MRLs | researchgate.net |
| UDSA-DLLME-GC-MS | River and Lake Water | Triazines | 94.2-104.1% | 0.02-0.04 µg/L | researchgate.net |
Chemometric Approaches for Data Analysis and Method Validation
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing s-triazine derivatives, chemometric techniques are particularly useful for handling complex datasets, resolving co-eluting peaks in chromatography, and developing predictive models. tandfonline.comnih.gov
Principal Component Analysis (PCA): PCA is an exploratory data analysis tool that reduces the dimensionality of a dataset while retaining most of the original variance. tandfonline.comnih.gov It can be used to visualize similarities and differences between samples or to identify patterns in the data. For example, PCA has been used to characterize newly synthesized s-triazine derivatives based on their chromatographic retention data. tandfonline.comnih.govfrontiersin.org
Partial Least Squares (PLS) Regression: PLS is a regression technique that is well-suited for building predictive models when the predictor variables (e.g., spectral or chromatographic data) are numerous and highly correlated. tandfonline.comnih.gov It has been successfully used to develop quantitative structure-activity relationship (QSAR) models for s-triazine derivatives, linking their chemical structure to their biological activity. tandfonline.comnih.gov In analytical method development, PLS can be used for multivariate calibration, allowing for the quantification of analytes in the presence of interferences. research-nexus.net
The following table highlights some applications of chemometric methods in the analysis of s-triazine derivatives.
| Chemometric Method | Application | Analyte(s) | Key Finding | Reference |
|---|---|---|---|---|
| PCA, HCA, PLS | Characterization and QSAR modeling | 14 newly synthesized s-triazine derivatives | Highly predictive models for the relationship between chromatographic retention and biological activity were developed. | tandfonline.comnih.gov |
| PCR, PLS, PC-ANN | Resolution of overlapping voltammetric signals | Atrazine, Simazine, Propazine, Terbuthylazine | PC-ANN provided the best predictions for the concentrations of the analytes. | research-nexus.net |
| PLS, OPLS | Correlation and prediction of antioxidant capacity | Metabolites in Desmodium extracts (including triazines) | PLS and OPLS models were successfully built to relate chromatographic data to biological activity. |
Emerging Research Areas and Non Biological Applications of 2,4 Diamino 6 Propoxy S Triazine
Applications in Materials Science
In materials science, the s-triazine scaffold provides a rigid and thermally stable core. The diamino groups offer reactive sites for polymerization and cross-linking, while the propoxy group can be modified to fine-tune properties like solubility, processability, and intermolecular interactions. This combination of features allows for the rational design of polymers and functional materials with tailored characteristics.
Use as Monomers and Cross-linking Agents in Polymer Synthesis
The presence of two primary amino groups allows 2,4-diamino-6-propoxy-s-triazine to function as a difunctional monomer in polymerization reactions. It can react with other monomers, such as diacids or diepoxides, through condensation polymerization to form linear or branched polymers. The triazine ring is incorporated into the polymer backbone, imparting enhanced thermal stability and rigidity to the resulting material.
Furthermore, these amino groups are reactive towards various functional groups, enabling the compound to act as an effective cross-linking agent. In polymer networks like epoxy resins or polyurethanes, it can form covalent bonds that connect polymer chains, increasing the material's modulus, strength, and chemical resistance. For instance, analogous to how other amino-triazines are used, 2,4-diamino-6-propoxy-s-triazine can cure epoxy resins by opening the epoxide ring, creating a durable three-dimensional network. The propoxy group helps to improve the compatibility of the triazine molecule with the polymer matrix.
Derivatives of amino-s-triazines can also be converted into triisocyanates, which are highly effective crosslinkers for polymers containing active hydrogen groups, such as polyols, leading to the formation of polyurethane networks with high cross-link density and excellent resistance properties. google.com
| Polymer Type | Role of Triazine Derivative | Resulting Polymer Property |
| Polyamides | Monomer (with diacids) | Enhanced thermal stability |
| Epoxy Resins | Cross-linking Agent/Curing Agent | Increased hardness and chemical resistance |
| Polyurethanes | Cross-linking Agent (as isocyanate) | High cross-link density, improved durability google.com |
| Vinyl Polymers | Functional Monomer (if vinylated) | Pendants for hydrogen bonding and self-assembly wikipedia.org |
Incorporation into Functional Coatings, Resins, and Adhesives
When incorporated into formulations for coatings, resins, and adhesives, 2,4-diamino-6-propoxy-s-triazine contributes significantly to the final properties of the cured material. The inherent chemical stability and low flammability of the triazine ring enhance the durability and fire-retardant characteristics of coatings. mdpi.com
In resins, it functions as a cross-linker, improving mechanical strength and thermal performance. Triazine derivatives are known to be excellent charring agents in intumescent flame-retardant systems; upon heating, they promote the formation of a stable carbonaceous char layer that insulates the underlying material from heat and oxygen. mdpi.com The use of related tris(alkoxycarbonylamino)triazines as crosslinkers in waterborne coatings has been shown to create formaldehyde-free systems with good adhesion and water resistance. google.com
In adhesive formulations, the strong hydrogen-bonding capability of the diamino-triazine moiety promotes adhesion to various substrates. The amino groups can form strong interactions or covalent bonds with surfaces rich in hydroxyl or carboxyl groups, such as wood, paper, or metals, leading to robust adhesive joints.
Role in the Design of Smart Materials and Responsive Systems
The design of smart materials often relies on molecules capable of self-assembly into ordered, dynamic structures. The 2,4-diamino-s-triazine unit is an excellent candidate for this purpose due to its well-defined hydrogen bonding capabilities. The amino groups can act as hydrogen bond donors, while the nitrogen atoms in the triazine ring act as acceptors.
This predictable bonding pattern allows molecules of 2,4-diamino-6-propoxy-s-triazine and its derivatives to form supramolecular structures such as tapes, rosettes, and 3D networks. researchgate.netrsc.org By modifying the substituent at the 6-position (in this case, the propoxy group), researchers can influence the packing and dimensionality of these assemblies, thereby controlling the macroscopic properties of the material.
These self-assembled systems can form the basis for responsive materials. For example, polymers incorporating the 2,4-diamino-6-propoxy-s-triazine moiety can exhibit stimuli-responsive behavior. Changes in temperature or pH could disrupt the hydrogen-bonding network, leading to a change in the material's shape, solubility, or optical properties. This makes them promising candidates for applications in sensors, drug delivery systems, and self-healing materials.
Contributions to Catalysis
The electron-deficient nature of the s-triazine ring and the presence of multiple nitrogen atoms make 2,4-diamino-6-propoxy-s-triazine and related compounds valuable as ligands in coordination chemistry and catalysis. These nitrogen atoms can coordinate with metal ions to form stable complexes that can act as catalysts.
Design of Ligands for Homogeneous and Heterogeneous Catalysis
As a ligand, 2,4-diamino-6-propoxy-s-triazine can coordinate to a metal center through one or more of its nitrogen atoms. The amino groups and the ring nitrogens can act as coordination sites, allowing the molecule to function as a monodentate or multidentate ligand. This versatility enables the synthesis of a wide range of metal complexes with different geometries and electronic properties.
In homogeneous catalysis, soluble metal complexes of this ligand can be used to catalyze organic reactions. The electronic properties of the triazine ring, influenced by the propoxy and amino substituents, can modulate the reactivity of the metal center, fine-tuning its catalytic activity and selectivity. acs.orgsemanticscholar.org
In heterogeneous catalysis, the triazine moiety is a key component of materials like covalent triazine frameworks (CTFs). nih.gov These porous polymers have a high density of nitrogen atoms that can effectively anchor and stabilize single metal atoms. This creates highly active and stable single-atom catalysts that combine the high efficiency of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts. nih.gov
| Metal Center | Ligand Type | Catalysis Type | Potential Application |
| Palladium (Pd) | Diamino-triazine | Homogeneous | C-C cross-coupling reactions (e.g., Suzuki) researchgate.net |
| Manganese (Mn) | Multidentate Triazine | Homogeneous | Oxidation reactions (e.g., catecholase activity) dntb.gov.ua |
| Iron (Fe) | Triazine Framework | Heterogeneous | Oxidation, enzyme production nih.gov |
| Rhodium (Rh) | Covalent Triazine Framework | Heterogeneous | Gas-phase reactions nih.gov |
Investigation of Catalyst Performance and Mechanism in Chemical Reactions
Research into catalysts based on triazine ligands has shown that they can offer unique reactivity and sometimes outperform traditional catalysts based on other ligands like pyridines. acs.orgsemanticscholar.org The reduced aromaticity and distinct electronic properties of the triazine ring can facilitate novel catalytic pathways and improve catalyst stability. semanticscholar.org
Mechanistic studies have revealed that triazine-based ligands can participate directly in catalytic cycles through metal-ligand cooperation. acs.org For example, the ligand may not be a passive "spectator" but can be transiently modified during the reaction, aiding in substrate activation or bond formation.
For instance, Mn(II) complexes based on triazine ligands have been investigated for their ability to catalyze the oxidation of catechols to quinones, mimicking the function of catecholase enzymes. dntb.gov.ua Studies on such systems focus on understanding the reaction kinetics and the role of the triazine ligand in the catalytic mechanism. Similarly, palladium complexes have been employed in Suzuki cross-coupling reactions to synthesize more complex aryl-substituted triazines, demonstrating both the utility of the triazine scaffold and a catalytic method for its functionalization. researchgate.net
Environmental Fate and Chemical Degradation Pathways in Abiotic Systems.
The environmental persistence and degradation of s-triazine derivatives are of significant interest due to their widespread use and potential for environmental contamination. The abiotic degradation pathways, including photolysis and hydrolysis, are crucial in determining the ultimate fate of these compounds in the environment. While specific data for 2,4-diamino-6-propoxy-s-triazine is limited, the behavior of structurally similar s-triazines, such as prometon, atrazine (B1667683), and simazine, provides valuable insights into its likely environmental behavior.
Photolytic Degradation Mechanisms in Water and Air.
Photolytic degradation, or photodegradation, is a primary mechanism for the breakdown of organic compounds in the environment, initiated by the absorption of light energy. For s-triazine compounds, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as hydroxyl radicals.
Studies on related s-triazine herbicides like atrazine and simazine have shown that photodecomposition in aqueous solutions typically follows first-order kinetics. The rate and pathway of degradation are influenced by the specific substituents on the triazine ring and the environmental matrix. For many s-triazines, key photolytic degradation pathways include hydroxylation and dealkylation. In the case of chlorotriazines like atrazine and simazine, a primary step is often dechlorination followed by hydroxylation.
While direct photolysis is a factor, the presence of photosensitizers in natural waters can accelerate the degradation process. For instance, the presence of hydrogen peroxide under UV radiation has been shown to have a synergistic effect on the decomposition of triazines. Given the structural similarities, it is plausible that 2,4-diamino-6-propoxy-s-triazine would also be susceptible to photolytic degradation, likely involving the cleavage of the propoxy group and potential modification of the amino groups. However, some s-triazines, like prometon, have demonstrated considerable stability to photolytic degradation on soil surfaces.
Hydrolysis and Other Chemical Breakdown Processes in Diverse Environments.
Hydrolysis is another critical abiotic degradation pathway for s-triazines in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the surrounding medium and the nature of the substituents on the triazine ring. For example, the related compound prometon (2,4-bis(isopropylamino)-6-methoxy-s-triazine) has been found to be hydrolytically stable at various pH levels, indicating a tendency to persist in water. Generally, s-triazines are relatively stable in neutral or slightly acidic or alkaline media. However, hydrolysis can be accelerated under strongly acidic or alkaline conditions, particularly with heating.
The stability of the s-triazine ring itself is attributed to its resonance, a result of the electron delocalization involving the nitrogen atoms within the ring. The substituents on the ring play a significant role in its reactivity. For 2,4-diamino-6-propoxy-s-triazine, the propoxy group could potentially be a site for hydrolytic cleavage, although likely at a slow rate under typical environmental conditions. Kinetic studies of other s-triazine derivatives have helped to elucidate the mechanisms of hydrolysis, often involving nucleophilic attack on the electron-deficient carbon atoms of the triazine ring.
Formation and Identification of Abiotic Transformation Products.
The abiotic degradation of s-triazines leads to the formation of various transformation products. The identification of these products is crucial for a complete understanding of the environmental fate of the parent compound. For s-triazine herbicides like atrazine and simazine, common transformation products result from dealkylation and hydroxylation.
For example, the photodegradation of atrazine can lead to products such as 2-chloro-4-amino-6-isopropylamino-s-triazine and 2-hydroxy-4-ethylamino-6-isopropylamino-s-triazine. Similarly, simazine degradation can yield 2-chloro-4-amino-6-ethylamino-s-triazine and 2-hydroxy-4,6-bis(ethylamino)-s-triazine. Given these patterns, it is anticipated that the abiotic degradation of 2,4-diamino-6-propoxy-s-triazine would likely produce hydroxylated and de-propoxylated derivatives. The primary transformation product would likely be 2,4-diamino-6-hydroxy-s-triazine (ammeline).
| Parent Compound | Potential Transformation Process | Likely Transformation Product |
|---|---|---|
| 2,4-diamino-6-propoxy-s-triazine | Hydrolysis/Photolysis | 2,4-diamino-6-hydroxy-s-triazine (Ammeline) |
| 2,4-diamino-6-propoxy-s-triazine | Oxidation of propoxy group | Various oxidized derivatives |
Role as a Chemical Intermediate in the Synthesis of Diverse Organic Compounds.
The s-triazine scaffold is a versatile building block in organic synthesis. The reactivity of the substituents on the triazine ring allows for a wide range of chemical modifications, making s-triazine derivatives valuable intermediates in the synthesis of more complex molecules. The amino groups on 2,4-diamino-6-propoxy-s-triazine can participate in nucleophilic substitution and condensation reactions.
The synthesis of various s-triazine derivatives often starts with cyanuric chloride, a highly reactive precursor. By sequential substitution of the chlorine atoms with different nucleophiles, a diverse array of substituted triazines can be prepared. In this context, 2,4-diamino-6-propoxy-s-triazine itself can be synthesized and then further functionalized.
The amino groups can react with carbonyl compounds to form imines or can be acylated. These reactions open up pathways to a variety of compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of functionalized 2,4-diamino-1,3,5-triazines has been explored for their potential as inhibitors of protein kinases. Microwave-assisted synthesis has emerged as an efficient method for preparing libraries of such compounds.
| Functional Group | Type of Reaction | Potential Product Class |
|---|---|---|
| Amino groups | Nucleophilic Substitution | Further functionalized triazines |
| Amino groups | Condensation with carbonyls | Imines |
| Triazine Ring | Reactions with halogens | Halogenated derivatives |
Fundamental Studies on Chemical Stability and Reactivity in Non-Biological Media.
The chemical stability of the s-triazine ring is a key characteristic, contributing to its persistence in various applications. This stability is largely due to the aromatic character and resonance energy of the heterocyclic ring. However, the reactivity of the ring and its substituents can be influenced by the surrounding chemical environment.
The thermal stability of s-triazine derivatives is another important aspect. Studies on related compounds have shown that the thermal decomposition pathways are influenced by the nature of the substituents. For example, s-triazine derivatives have been investigated as charring agents in intumescent flame-retardant systems, indicating their high thermal stability.
The fundamental understanding of the chemical stability and reactivity of 2,4-diamino-6-propoxy-s-triazine is essential for its handling, storage, and for predicting its behavior in various chemical processes and environmental systems.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing s-triazine derivatives like 2,4-diamino-6-propoxy-s-triazine?
- Methodological Answer : Use nucleophilic substitution reactions under controlled conditions. For example, 2-chloro-s-triazine precursors can react with propoxy groups in the presence of triethylamine (Et₃N) as an acid scavenger in a 1,4-dioxane/water (1:1) solvent mixture at room temperature. Neutralization with 1N HCl yields the product . Ensure stoichiometric excess of the nucleophile (e.g., propoxy group) to drive the reaction to completion.
Q. How can spectroscopic techniques (e.g., FT-IR, XPS) confirm the structural integrity of s-triazine derivatives post-synthesis?
- Methodological Answer : FT-IR peaks at ~287 eV (C 1s region) correspond to sp² carbon atoms bonded to nitrogen in the s-triazine ring. XPS analysis post-reaction (e.g., adsorption studies) should retain these peaks, confirming backbone stability . For amino substituents, monitor N-H stretching vibrations (~3300 cm⁻¹) in IR.
Q. What are common characterization challenges for s-triazine-based polymers, and how can they be mitigated?
- Methodological Answer : Polyamides containing s-triazine rings may exhibit insolubility in common solvents. Use trifluoroacetic acid (TFA) or dimethyl sulfoxide (DMSO) for dissolution. Thermal stability can be assessed via TGA, with decomposition temperatures >300°C indicating robust aromatic backbone integrity .
Advanced Research Questions
Q. How do substituent effects on the s-triazine ring influence adsorption kinetics in environmental applications?
- Methodological Answer : Propoxy groups increase hydrophobicity, enhancing adsorption of cationic dyes (e.g., methylene blue). Compare adsorption isotherms (Langmuir vs. Freundlich models) and kinetics (pseudo-second-order) for derivatives with varying alkoxy chains. XPS analysis of post-adsorption C 1s and N 1s regions reveals π-π stacking or hydrogen bonding mechanisms .
Q. Why do product ratios shift during s-triazine reactions (e.g., 14/15 in Scheme II of ), and how can this be modeled?
- Methodological Answer : Competing reaction pathways (e.g., nucleophilic substitution vs. hydrolysis) lead to ratio discrepancies. Use HPLC or GC-MS to track intermediates. Computational modeling (DFT) can identify transition states and activation barriers, guiding solvent selection (e.g., dry CH₃CN minimizes hydrolysis) .
Q. What strategies improve the crystallinity of s-triazine derivatives for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) promotes crystal growth. For recalcitrant compounds, employ SHELXL for refinement against high-resolution data. Twinned crystals may require the HKLF5 format in SHELX .
Q. How can electrochemical biosensors detect s-triazine derivatives in environmental samples, and what interferences arise?
- Methodological Answer : DNA-electrochemical biosensors detect s-triazines via intercalation-induced current changes. Pre-concentration steps (e.g., solid-phase extraction) reduce interference from co-pollutants. Validate with spike-recovery tests in matrices like soil or wastewater .
Data Analysis and Contradictions
Q. How to resolve conflicting data in mechanistic studies of s-triazine reactivity (e.g., unexpected product ratios)?
- Methodological Answer : Replicate experiments under inert atmospheres to exclude oxidative side reactions. Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways. Cross-validate with tandem MS/MS and theoretical calculations .
Q. What statistical approaches are recommended for optimizing s-triazine synthesis yields?
- Methodological Answer : Apply response surface methodology (RSM) with central composite design. Variables include temperature, solvent polarity, and reagent molar ratios. ANOVA identifies significant factors, with desirability functions maximizing yield .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
